2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a methoxypyrimidine moiety
Mechanism of Action
Target of Action
The primary target of the compound “2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to a reduction in uridine uptake . This could potentially affect nucleotide synthesis and the regulation of adenosine function .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Fluorophenyl Group: The piperazine ring is then substituted with a 4-fluorophenyl group using a nucleophilic aromatic substitution reaction.
Attachment of the Methoxypyrimidine Moiety: The final step involves the attachment of the methoxypyrimidine moiety through a condensation reaction with a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a potential drug candidate for treating neurological disorders.
Biological Studies: This compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)piperazin-1-yl]methanone
- 4-[(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 1-Bis(4-fluorophenyl)methyl piperazine
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-fluorophenyl group and the methoxypyrimidine moiety contributes to its unique binding affinity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-14-10-17-15(18-11-14)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMCCOAZZHJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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